REACTION_CXSMILES
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[H-].[Al+3].[Li+].[H-].[H-].[H-].[Cl:7][C:8]1[CH:9]=[C:10]([CH:15]2[NH:18][C:17](=O)[CH2:16]2)[CH:11]=[CH:12][C:13]=1[Cl:14].[Cl-].[NH4+]>C(OCC)C>[Cl:7][C:8]1[CH:9]=[C:10]([CH:15]2[CH2:16][CH2:17][NH:18]2)[CH:11]=[CH:12][C:13]=1[Cl:14] |f:0.1.2.3.4.5,7.8|
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Name
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|
Quantity
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0.63 g
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Type
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reactant
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Smiles
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[H-].[Al+3].[Li+].[H-].[H-].[H-]
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Name
|
|
Quantity
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1 g
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Type
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reactant
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Smiles
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ClC=1C=C(C=CC1Cl)C1CC(N1)=O
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Name
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|
Quantity
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12 mL
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Type
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solvent
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Smiles
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C(C)OCC
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Name
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|
Quantity
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3 mL
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Type
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reactant
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Smiles
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[Cl-].[NH4+]
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Name
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Quantity
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30 mL
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Type
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solvent
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Smiles
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C(C)OCC
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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The mixture was refluxed under argon for 4 h
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Duration
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4 h
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Type
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TEMPERATURE
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Details
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then cooled
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Type
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FILTRATION
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Details
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the mixture filtered
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Type
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WASH
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Details
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the insoluble material washed with more diethyl ether (20 ml)
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Type
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DRY_WITH_MATERIAL
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Details
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The combined filtrates were dried (Na2SO4)
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Type
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CUSTOM
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Details
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evaporated under reduced pressure
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Type
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CUSTOM
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Details
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to give a yellow oil, (0.76 g)
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Type
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CUSTOM
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Details
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A portion of this material (0.55 g) was purified by column chromatography on silica gel eluting with 2-10% (9:1 MeOH/0.880 NH3) in dichloromethane
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Name
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Type
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product
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Smiles
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ClC=1C=C(C=CC1Cl)C1NCC1
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Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.44 g | |
YIELD: PERCENTYIELD | 65% | |
YIELD: CALCULATEDPERCENTYIELD | 47.3% |
Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |